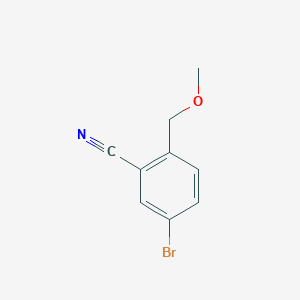

5-Bromo-2-(methoxymethyl)benzonitrile

Description

Properties

IUPAC Name |

5-bromo-2-(methoxymethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-12-6-7-2-3-9(10)4-8(7)5-11/h2-4H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQDIHVYNILPMIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=C(C=C1)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 2 Methoxymethyl Benzonitrile and Analogues

Strategic Approaches to Aryl Halide Functionalization

The introduction of a halogen, specifically bromine, onto the benzonitrile (B105546) scaffold is a pivotal step in the synthesis of the target molecule. The strategy for this transformation is heavily influenced by the directing effects of the substituents already present on the aromatic ring.

Bromination Strategies for Benzonitrile Scaffolds

Electrophilic aromatic substitution is a fundamental method for introducing a bromine atom onto a benzene (B151609) ring. The success of this strategy depends on the electronic nature of the substituents. The cyano group (-CN) is an electron-withdrawing group and a meta-director, while an ortho-positioned methoxymethyl group (-CH₂OCH₃) is an electron-donating group and an ortho-, para-director.

In a synthetic route starting from 2-(methoxymethyl)benzonitrile (B1610552), the directing effects of the two groups are consonant. The methoxymethyl group directs incoming electrophiles to the ortho (position 3) and para (position 5) positions, while the cyano group directs to the meta (position 5) position. This alignment strongly favors the bromination at the 5-position, leading to the desired product.

Various brominating agents can be employed for this purpose. A patent for the synthesis of 5-bromo-2-fluorobenzonitrile (B68940) describes the use of dibromohydantoin in concentrated sulfuric acid. google.com Another approach for a similar compound, 5-bromo-2-chlorobenzonitrile (B107219), involves using an unspecified bromination reagent. google.com These methods highlight that direct bromination of a suitably substituted benzonitrile is a viable pathway.

Ortho-Directed Metalation and Functionalization

Directed ortho-metalation (DoM) offers a powerful and regioselective alternative to classical electrophilic substitution. wikipedia.org This strategy utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position, creating a highly reactive aryllithium intermediate. wikipedia.orguwindsor.ca This intermediate can then be trapped with an electrophile, such as a bromine source, to install the halogen with high precision.

Both the cyano group and ether functionalities (like methoxymethyl) can serve as DMGs. organic-chemistry.org The relative directing power of these groups becomes crucial when both are present. The O-carbamate group is noted as one of the strongest DMGs. nih.gov The general principle involves the coordination of the Lewis acidic lithium reagent to the heteroatom of the DMG, which facilitates the deprotonation of the nearby ortho-proton. wikipedia.org

For example, starting with a 3-substituted benzonitrile, the cyano group could direct lithiation to the 2-position. Subsequent quenching with a suitable electrophile could then install the desired functionality. While direct application to 5-Bromo-2-(methoxymethyl)benzonitrile from a simple precursor via DoM is complex, this methodology is invaluable for creating a wide array of substituted analogues.

| Strategy | Key Features | Potential Application |

| Electrophilic Bromination | Relies on directing effects of existing substituents. | Bromination of 2-(methoxymethyl)benzonitrile at the C-5 position. |

| Directed Ortho-Metalation (DoM) | High regioselectivity controlled by a Directing Metalation Group (DMG). | Synthesis of ortho-functionalized benzonitrile analogues. |

Introduction of the Methoxymethyl Group

The methoxymethyl ether can be constructed at different stages of the synthesis, either by modifying a pre-existing functional group or by introducing it via a nucleophilic precursor.

Nucleophilic Substitution Reactions on Halomethylbenzonitrile Precursors

A common and efficient method for forming the methoxymethyl group is through a Williamson ether synthesis. This involves the nucleophilic substitution of a halide on a benzylic carbon by a methoxide (B1231860) anion. A plausible synthetic route to this compound starts with 5-bromo-2-methylbenzonitrile (B118137). The methyl group can be converted to a bromomethyl group via radical bromination, typically using N-bromosuccinimide (NBS) and a radical initiator like dibenzoyl peroxide (BPO) or AIBN. chemicalbook.comrsc.org

The resulting 5-bromo-2-(bromomethyl)benzonitrile (B586903) can then be treated with a source of methoxide, such as sodium methoxide, in a suitable solvent to yield the final product. This nucleophilic substitution reaction is a standard procedure for forming benzyl (B1604629) ethers. A similar process is used to synthesize 2-aryloxymethylbenzonitriles, where 2-cyanobenzyl chloride or bromide is reacted with various phenols in the presence of a base like potassium carbonate. asianpubs.org

| Starting Material | Brominating Agent | Initiator | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-methoxy-2-methylbenzonitrile | NBS | BPO | CCl₄ | 80°C | 81% | chemicalbook.com |

| 4-methylbenzonitrile | NBS | AIBN | CCl₄ | Reflux | 90% | rsc.org |

| 3-methoxy-4-methylbenzonitrile | NBS | Not specified | Not specified | Not specified | Not specified | google.com |

Reaction of Methoxymethyl Bromide with Appropriate Nucleophiles

An alternative approach involves using methoxymethyl bromide (MOM-Br) as an electrophile. This method would require generating a nucleophilic center on the benzonitrile ring, for instance, at the 2-position of a 5-bromobenzonitrile derivative. This could potentially be achieved through ortho-directed metalation of a suitable precursor, where the resulting aryllithium species would attack the methoxymethyl bromide. Methoxymethyl bromide has been utilized as a reagent for the dehydration of aldoximes to nitriles, demonstrating its reactivity towards nucleophiles. lew.ro

Synthesis of Key Intermediates and Precursors

The success of any synthetic strategy hinges on the availability of the necessary starting materials and intermediates.

Synthesis of 5-Bromo-2-methylbenzonitrile: This key intermediate can be prepared from 2-methylbenzoic acid. Direct bromination of 2-methylbenzoic acid using bromine in concentrated sulfuric acid or with 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) can produce 5-bromo-2-methylbenzoic acid. chemicalbook.com The resulting carboxylic acid must then be converted to the nitrile. This can be achieved through a multi-step process involving conversion to the primary amide followed by dehydration with reagents like thionyl chloride or phosphorus oxychloride. google.comgoogle.com

Synthesis of 2-(Methoxymethyl)benzonitrile: This precursor could be synthesized from 2-chlorobenzonitrile (B47944) via nucleophilic aromatic substitution with sodium methoxide. google.com Alternatively, it could be prepared from 2-methylbenzonitrile by first performing a radical bromination to give 2-(bromomethyl)benzonitrile, followed by nucleophilic substitution with sodium methoxide, analogous to the route described in section 2.2.1.

Synthesis of 5-Bromo-2-(halomethyl)benzonitrile

A critical intermediate in the synthesis of this compound is 5-bromo-2-(halomethyl)benzonitrile, most commonly the bromomethyl variant. The primary method for its preparation is the radical halogenation of the corresponding methyl-substituted benzonitrile.

This transformation is typically achieved through free-radical bromination of a toluic precursor, such as 5-bromo-2-methylbenzonitrile. A common and effective method involves using N-bromosuccinimide (NBS) as the bromine source and a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN). rsc.orggoogle.com The reaction is generally conducted in a non-polar solvent, such as carbon tetrachloride (CCl4) or cyclohexane, under reflux conditions to facilitate the initiation of the radical chain reaction. rsc.orggoogle.com The selectivity of this reaction for the benzylic position over the aromatic ring is a key advantage of using NBS.

The general reaction scheme is as follows: Starting Material: 5-bromo-2-methylbenzonitrile Reagents: N-bromosuccinimide (NBS), 2,2'-azobis(isobutyronitrile) (AIBN) Solvent: Carbon Tetrachloride (CCl4) Conditions: Reflux

This process yields 5-bromo-2-(bromomethyl)benzonitrile, a versatile intermediate where the bromomethyl group can be readily substituted by a methoxy (B1213986) group via nucleophilic substitution with sodium methoxide to yield the final target compound, this compound.

Table 1: Representative Conditions for Benzylic Bromination

| Starting Material | Brominating Agent | Initiator | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 4-Methylbenzonitrile | N-Bromosuccinimide | AIBN | Dry CCl4 | Reflux, 8 h | 4-(Bromomethyl)benzonitrile | 90% | rsc.org |

| 3-Methylanisole | N-Bromosuccinimide | AIBN | Cyclohexane | 83°C, 15 min | 3-Methoxybenzyl bromide | - | google.com |

Preparation of Functionalized Benzonitrile Starting Materials

The synthesis of the required precursors, such as 5-bromo-2-methylbenzonitrile, involves several established methods for introducing nitrile and bromo functionalities onto the benzene ring.

One major route is the Sandmeyer reaction, which converts an aromatic amine (aniline derivative) into a nitrile. guidechem.comyoutube.com This process involves the diazotization of the primary amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. youtube.com This salt is then treated with a copper(I) cyanide solution, which displaces the diazonium group with a cyanide group to form the benzonitrile. youtube.com For instance, 4-bromo-2-methylaniline (B145978) could be converted to 5-bromo-2-methylbenzonitrile via this method.

Another common strategy is the direct bromination of a pre-existing benzonitrile. The position of bromination is directed by the existing substituents on the aromatic ring. For example, a patent describes the synthesis of 5-bromo-2-chlorobenzonitrile by contacting 2-chlorobenzonitrile with a brominating reagent. google.com Similarly, 5-bromo-2-fluorobenzonitrile can be prepared by brominating o-fluorobenzonitrile in concentrated sulfuric acid using dibromohydantoin as the brominating agent. google.com This approach is advantageous when the desired benzonitrile precursor is commercially available.

A third route involves the dehydration of a benzamide. O-fluorobenzoyl chloride can be reacted with ammonia (B1221849) to produce o-fluorobenzamide, which is then dehydrated using an agent like thionyl chloride or phosphorus oxychloride to yield o-fluorobenzonitrile. google.com This can then be brominated as described above.

Catalytic Approaches in the Synthesis of Benzonitrile Derivatives

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of benzonitrile derivatives benefits significantly from various catalytic strategies.

Ammoxidation: A prominent industrial method for producing benzonitriles is the ammoxidation of alkylbenzenes (e.g., toluene). medcraveonline.com This gas-phase reaction involves the catalytic oxidation of the alkylbenzene and ammonia in the presence of air. The catalysts are typically mixed transition metal oxides, often containing elements like vanadium, molybdenum, or nickel, supported on materials like zeolites. medcraveonline.com This process allows for the direct conversion of a methyl group to a nitrile group in a single, highly efficient step. medcraveonline.com

Transition Metal-Catalyzed Cross-Coupling: For the synthesis of more complex benzonitrile derivatives, particularly biaryl compounds, palladium- and nickel-catalyzed cross-coupling reactions are indispensable. rsc.org Reactions such as the Suzuki, Negishi, and Kumada couplings enable the formation of carbon-carbon bonds between a halo-benzonitrile and an organometallic reagent. rsc.org These methods are crucial for producing key pharmaceutical intermediates, such as o-tolyl benzonitrile, a building block for sartan-series drugs. rsc.org

One-Pot Synthesis from Aldehydes: Benzonitriles can be synthesized from benzaldehydes in a one-pot reaction with hydroxylamine (B1172632) hydrochloride. rsc.org This transformation can be catalyzed by various systems, including heterogeneous catalysts like Fe3O4 nanoparticles. rsc.org The use of ionic liquids can also play multiple roles as a co-solvent, catalyst, and phase-separation agent, offering a greener alternative by eliminating the need for metal salt catalysts and simplifying product separation. rsc.orgresearchgate.net

Photoredox Catalysis: Recent advancements have introduced photoredox catalysis as a mild and efficient method for generating nitrile compounds. researchgate.net Visible light, in conjunction with an organic photoredox catalyst, can initiate single electron transfer processes to generate radical species. This approach can be used to convert benzyl alcohols or methyl arenes into aryl nitriles using an azide (B81097) radical as a key intermediate. researchgate.net

Table 2: Overview of Catalytic Methods for Benzonitrile Synthesis

| Method | Substrate | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Ammoxidation | Alkylbenzenes | Mixed transition metal oxides (Ni, Co, V, Mo) | Industrial scale, direct conversion of -CH3 to -CN | medcraveonline.com |

| Suzuki Coupling | Halo-benzonitriles | Palladium or Nickel complexes | Forms C-C bonds for biaryl synthesis | rsc.org |

| One-Pot Synthesis | Benzaldehydes | Fe3O4-CTAB NPs / Ionic Liquids | Mild conditions, green chemistry potential | rsc.orgresearchgate.net |

| Photoredox Catalysis | Benzyl Alcohols / Methyl Arenes | Organic photoredox catalysts (e.g., 4CzIPN) | Uses visible light, mild conditions | researchgate.net |

Optimization of Synthetic Routes and Reaction Conditions

The optimization of synthetic pathways is essential for improving yield, reducing costs, and enhancing the environmental sustainability of chemical production. This involves fine-tuning various reaction parameters and may include the adoption of advanced manufacturing technologies.

Reaction Parameter Tuning: A fundamental aspect of optimization is the systematic study of reaction conditions. For instance, in the bromination of 2-methoxybenzonitrile, the molar ratio of the substrate to bromine was found to be a critical factor. guidechem.com An optimal 1:1 molar ratio ensured the complete reaction of the starting material while minimizing the formation of polybrominated by-products. guidechem.com Similarly, temperature control is vital; maintaining a temperature of 145-150°C was identified as ideal for this specific bromination. guidechem.com

Flow Chemistry: A significant process optimization involves transitioning from traditional batch synthesis to continuous flow chemistry. A study on the synthesis of active pharmaceutical ingredients (APIs) demonstrated that flow chemistry led to substantial improvements, including achieving a 95% isolated yield with a residence time of only 10 minutes at 50°C. lboro.ac.uk This approach offers better control over reaction parameters, enhanced safety, and easier scalability. lboro.ac.uk

Computer-Aided Retrosynthesis (CAR): The integration of computational tools can streamline the design and optimization of synthetic routes. CAR can be used to identify shared synthetic pathways for multiple target molecules, enhancing process efficiency. lboro.ac.uk By identifying common intermediates and reaction steps, CAR helps in developing more economical and sustainable manufacturing processes. lboro.ac.uk

Green Chemistry Principles: Optimization efforts are increasingly guided by the principles of green chemistry. This includes improving the "GreenMotion score" of a process, which evaluates its environmental footprint. lboro.ac.uk Strategies such as using greener solvents, optimizing purification methods (e.g., pH-induced crystallization instead of chromatography), and reducing waste contribute to a more sustainable synthesis. lboro.ac.uk The use of recyclable ionic liquids instead of traditional catalysts and solvents in benzonitrile synthesis is a prime example of this approach. rsc.orgresearchgate.net

Chemical Reactivity and Advanced Derivatization of 5 Bromo 2 Methoxymethyl Benzonitrile

Reactivity at the Aryl Bromine Atom

The bromine substituent on the benzene (B151609) ring is a key functional group for carbon-carbon and carbon-heteroatom bond formation. Its position makes it susceptible to a variety of metal-catalyzed and nucleophilic substitution reactions.

The aryl bromine atom of 5-Bromo-2-(methoxymethyl)benzonitrile serves as an excellent handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl and aryl-alkyne frameworks.

The Suzuki-Miyaura coupling , which joins an organohalide with an organoboron compound, is well-documented for structurally similar substrates. While specific examples for this compound are not prevalent in readily available literature, the reaction of the closely related analog, 5-bromo-2-(isopropoxymethyl)benzonitrile, with 3-methoxyphenylboronic acid demonstrates the viability of this transformation. This reaction typically proceeds in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base to yield the corresponding biaryl product. The methoxymethyl group at the ortho position does not appear to sterically hinder this transformation significantly.

The Sonogashira coupling provides a direct method for the formation of a C(sp²)–C(sp) bond by coupling an aryl halide with a terminal alkyne. This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of an amine base. The reactivity of aryl bromides in Sonogashira reactions is well-established, making this compound a suitable substrate for the synthesis of 5-alkynyl-2-(methoxymethyl)benzonitriles, which are versatile intermediates for pharmaceuticals and materials science.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions Below is an interactive table summarizing typical conditions for Suzuki-Miyaura and Sonogashira reactions based on analogous compounds.

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 5-Aryl-2-(methoxymethyl)benzonitrile |

Direct nucleophilic aromatic substitution (SNAr) on unactivated aryl bromides like this compound is generally difficult. SNAr reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. The nitrile group provides some electron-withdrawing character, but it is not typically sufficient to activate the bromine atom for substitution by common nucleophiles under standard conditions. For substitution to occur, harsh reaction conditions or the use of highly potent nucleophiles would likely be necessary, which could lead to competing side reactions involving the other functional groups.

The aryl bromine atom can be converted into a more reactive organometallic species, which can then be treated with various electrophiles. A primary method for this is the formation of a Grignard reagent through reaction with magnesium metal in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). The resulting organomagnesium compound, (4-cyano-3-(methoxymethyl)phenyl)magnesium bromide, is a powerful nucleophile. It can react with a wide range of electrophiles, such as carbon dioxide (to form a carboxylic acid after acidic workup), aldehydes, and ketones.

Alternatively, lithium-halogen exchange can be performed by treating this compound with a strong organolithium base, such as n-butyllithium or tert-butyllithium, typically at very low temperatures (e.g., -78 °C). This rapidly generates the corresponding aryllithium species, (4-cyano-3-(methoxymethyl)phenyl)lithium. This organolithium intermediate is also a potent nucleophile and can be used in subsequent reactions with electrophiles, often providing cleaner reactions and higher yields compared to Grignard reagents for certain applications.

Transformations of the Nitrile Group

The nitrile (-C≡N) group is a versatile functional group that can be readily transformed into other important functionalities, such as carboxylic acids and primary amines.

The nitrile group of this compound can be hydrolyzed to form 5-bromo-2-(methoxymethyl)benzoic acid. This transformation can be achieved under either acidic or basic conditions, typically requiring heat.

Acid-catalyzed hydrolysis involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds through the intermediate formation of an amide, which is subsequently hydrolyzed to the carboxylic acid.

Base-catalyzed hydrolysis is also effective, where the nitrile is heated with an aqueous solution of a strong base like sodium hydroxide. This process initially yields the sodium salt of the carboxylic acid (sodium 5-bromo-2-(methoxymethyl)benzoate). A subsequent acidification step is required to protonate the carboxylate and isolate the final carboxylic acid product. A patent for the synthesis of the related 5-bromo-2-chlorobenzoic acid details a process where 5-bromo-2-chlorobenzonitrile (B107219) is hydrolyzed in the presence of a base.

Table 2: Typical Conditions for Nitrile Hydrolysis This interactive table outlines common methods for the hydrolysis of the nitrile group.

| Hydrolysis Type | Reagents | Conditions | Intermediate Product | Final Product |

|---|---|---|---|---|

| Acid-Catalyzed | H₂SO₄ (aq) or HCl (aq) | Heat (Reflux) | 5-Bromo-2-(methoxymethyl)benzamide | 5-Bromo-2-(methoxymethyl)benzoic acid |

The nitrile group can be reduced to a primary amine, yielding (5-bromo-2-(methoxymethyl)phenyl)methanamine. This transformation is a valuable synthetic route to benzylic amines. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF, followed by an aqueous workup. Care must be taken during this highly exothermic reaction.

Alternatively, catalytic hydrogenation can be employed. This method involves treating the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst, such as Raney nickel or palladium on carbon (Pd/C), often in a solvent like ethanol (B145695) or methanol (B129727), sometimes with the addition of ammonia (B1221849) to suppress the formation of secondary amine byproducts.

Cycloaddition Reactions of the Nitrile Functionality

The nitrile group in this compound can participate in cycloaddition reactions, most notably in the formation of five-membered heterocyclic rings such as tetrazoles and isoxazoles. These reactions are of significant interest due to the prevalence of these heterocyclic motifs in medicinal chemistry.

One of the most common cycloaddition reactions involving nitriles is the [3+2] cycloaddition with azides to form tetrazoles. nih.govmdpi.com This transformation is typically catalyzed by a variety of reagents, including Lewis acids. For instance, the reaction of a benzonitrile (B105546) with sodium azide (B81097) in the presence of a catalyst like zinc bromide or silica (B1680970) sulfuric acid leads to the formation of the corresponding 5-substituted-1H-tetrazole. mdpi.comlookchem.com In the case of this compound, this reaction would yield 5-(5-Bromo-2-(methoxymethyl)phenyl)-1H-tetrazole. The reaction generally proceeds by the coordination of the Lewis acid to the nitrile nitrogen, which activates the nitrile towards nucleophilic attack by the azide anion.

Another important class of cycloaddition reactions is the 1,3-dipolar cycloaddition with nitrile oxides. mdpi.comnih.gov Nitrile oxides, which can be generated in situ from the corresponding oximes, react with dipolarophiles to form isoxazolines or isoxazoles. chem-station.com While the nitrile group itself is not the 1,3-dipole, its derivatives can be. More directly, the nitrile functionality can react with other 1,3-dipoles. The electronic nature of the substituents on the benzonitrile ring can influence the rate and regioselectivity of these cycloaddition reactions. nih.gov

Table 1: Examples of Cycloaddition Reactions of Benzonitriles

| Reaction Type | Reagents and Conditions | Product |

| [3+2] Cycloaddition | Sodium azide, Lewis acid catalyst (e.g., ZnBr2, Silica Sulfuric Acid), DMF, heat | 5-Substituted-1H-tetrazole |

| 1,3-Dipolar Cycloaddition | Nitrile oxide (generated in situ), dipolarophile | 3,5-Disubstituted-isoxazole/isoxazoline |

Reactivity of the Methoxymethyl Ether Moiety

The methoxymethyl (MOM) ether in this compound serves as a protecting group for a hydroxymethyl functionality. Its reactivity is primarily centered around its cleavage to reveal the alcohol, but the methylene (B1212753) and methoxy (B1213986) units can also potentially undergo functional group interconversions.

Cleavage and Deprotection Strategies

The cleavage of the MOM ether to unveil the corresponding alcohol is a common transformation in organic synthesis. This deprotection can be achieved under various conditions, ranging from strongly acidic to milder, more chemoselective methods.

Acid-catalyzed hydrolysis is a standard method for the cleavage of MOM ethers. adichemistry.comwikipedia.org Treatment with mineral acids such as hydrochloric acid in a protic solvent like methanol or water will effectively remove the MOM group. adichemistry.com However, these conditions are harsh and may not be suitable for substrates containing acid-labile functional groups.

For more sensitive substrates, a variety of milder deprotection methods have been developed. Lewis acids, such as boron tribromide (BBr₃), can be used for the cleavage of aryl methyl ethers and can also be effective for MOM ethers. nih.gov Other Lewis acids like zinc bromide (ZnBr₂) in the presence of a soft nucleophile like n-propanethiol have been shown to rapidly and selectively deprotect MOM ethers. researchgate.net

Furthermore, methods utilizing trialkylsilyl triflates, such as trimethylsilyl (B98337) triflate (TMSOTf), in the presence of a base like 2,2'-bipyridyl, offer a mild and chemoselective means of deprotecting aromatic MOM ethers. acs.orgnih.gov These conditions are often compatible with other protecting groups and sensitive functionalities.

Table 2: Selected Reagents for the Deprotection of Aromatic MOM Ethers

| Reagent(s) | Conditions | Comments |

| HCl/Methanol or Water | Reflux | Standard, but harsh conditions |

| BBr₃ | CH₂Cl₂, low temperature | Strong Lewis acid, effective for ether cleavage |

| ZnBr₂/n-PrSH | CH₂Cl₂, room temperature | Rapid and selective deprotection |

| TMSOTf/2,2'-bipyridyl | CH₃CN, room temperature | Mild and highly chemoselective |

Functional Group Interconversions of the Methylene and Methoxy Units

While the primary reactivity of the MOM ether is its cleavage, the methylene and methoxy components of this functional group can also be targets for functional group interconversions, although this is less common.

The methylene group, being benzylic, could potentially undergo oxidation. Oxidizing agents that are capable of oxidizing benzylic C-H bonds could transform the methylene group into a carbonyl, leading to the formation of a formate (B1220265) ester, which would be readily hydrolyzed. For instance, oxidative cleavage of p-methoxybenzyl ethers has been achieved using methyl(trifluoromethyl)dioxirane. nih.gov A similar strategy could potentially be applied to the benzylic methylene of the MOM ether.

Functionalization of the benzylic methylene group has also been reported for exo-cyclic enol ethers using imines and a strong base, leading to either addition or a cascade reaction involving C-O bond cleavage. While not a direct analogue, this suggests that the benzylic C-H bonds of the methoxymethyl group in this compound could be acidic enough to be deprotonated by a strong base, opening up possibilities for alkylation or other functionalizations at this position.

The methoxy group itself is generally unreactive. However, under forcing conditions with strong acids, the C-O bond of the methoxy group could be cleaved. More synthetically useful transformations would likely involve the initial cleavage of the entire MOM ether to the alcohol, followed by functionalization of the resulting hydroxymethyl group.

Regioselectivity and Chemoselectivity in Multi-functionalized Systems

The presence of three distinct functional groups on the aromatic ring of this compound necessitates careful consideration of regioselectivity and chemoselectivity in any synthetic transformation. The electronic properties of each substituent play a crucial role in directing the outcome of reactions.

The bromine atom is a versatile handle for a variety of transformations. It can be a site for nucleophilic aromatic substitution (SNAr) reactions, although the ring is not strongly activated towards this type of reaction. nih.govnih.gov More commonly, the bromo group is utilized in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would be expected to occur chemoselectively at the C-Br bond without affecting the nitrile or MOM ether functionalities under appropriate catalytic conditions.

Chemoselectivity becomes paramount when considering reactions that could potentially involve more than one functional group. For example, reduction of the nitrile to a primary amine can be achieved with reagents like LiAlH₄. However, this reagent could also potentially cleave the MOM ether. Therefore, a more selective reducing agent would be required to achieve the desired transformation.

Similarly, in cycloaddition reactions of the nitrile, the choice of catalyst and reaction conditions will be crucial to avoid side reactions at the other functional groups. For instance, a Lewis acid used to activate the nitrile should not promote the cleavage of the MOM ether. The development of mild and chemoselective deprotection methods for MOM ethers, such as the use of TMSOTf/2,2'-bipyridyl, allows for the selective removal of the MOM group in the presence of other functionalities. acs.orgsemanticscholar.org

The relative reactivity of the functional groups can be summarized as follows:

Bromo group: Prone to cross-coupling reactions and potentially nucleophilic aromatic substitution.

Nitrile group: Can undergo cycloaddition, hydrolysis, or reduction.

Methoxymethyl ether: Susceptible to cleavage under acidic or specific mild conditions.

By carefully choosing reagents and reaction conditions, it is possible to selectively manipulate each of these functional groups, making this compound a valuable and versatile building block in organic synthesis.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), one can deduce the connectivity and chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In a ¹H NMR spectrum of 5-Bromo-2-(methoxymethyl)benzonitrile, distinct signals, or resonances, would be expected for each chemically unique proton. The analysis would focus on four key features for each signal: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).

Aromatic Protons: The benzene (B151609) ring contains three protons. Due to the substitution pattern, they are chemically distinct and would appear in the aromatic region of the spectrum, typically between δ 7.0 and 8.0 ppm.

The proton at position 6 (adjacent to the nitrile group) would likely be a doublet.

The proton at position 4 (adjacent to the bromine atom) would be expected to appear as a doublet of doublets.

The proton at position 3 (between the methoxymethyl and nitrile groups) would likely be a doublet.

Methoxymethyl Protons (-CH₂-O-): The two protons of the methylene (B1212753) group are chemically equivalent and would be expected to produce a singlet in the region of δ 4.5-5.0 ppm. The electronegativity of the adjacent oxygen atom causes this downfield shift.

Methoxy (B1213986) Protons (-O-CH₃): The three equivalent protons of the methyl group would give rise to a sharp singlet, typically in the δ 3.0-3.5 ppm range.

Table 1: Predicted ¹H NMR Data for this compound No experimental data available. Table is for illustrative purposes only.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic H (H-3, H-4, H-6) | 7.0 - 8.0 | Doublet, Doublet of Doublets |

| Methylene (-CH₂-) | 4.5 - 5.0 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

A broadband proton-decoupled ¹³C NMR spectrum would show a single peak for each unique carbon atom in the molecule. The chemical shift of each carbon is indicative of its electronic environment.

Nitrile Carbon (-C≡N): The carbon of the nitrile group is characteristically found in the δ 115-120 ppm region.

Aromatic Carbons: Six distinct signals would be expected for the six carbons of the benzene ring, typically appearing between δ 110 and 140 ppm. The carbon atom bonded to the bromine (C-5) would be shifted due to the halogen's influence, while the carbons attached to the nitrile (C-1) and methoxymethyl (C-2) groups would also have characteristic shifts.

Methoxymethyl Carbons: The methylene carbon (-CH₂-) would likely resonate around δ 70-75 ppm, and the methoxy carbon (-OCH₃) would appear further upfield, around δ 55-60 ppm.

Table 2: Predicted ¹³C NMR Data for this compound No experimental data available. Table is for illustrative purposes only.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Nitrile (-C≡N) | 115 - 120 |

| Aromatic (C1-C6) | 110 - 140 |

| Methylene (-CH₂-) | 70 - 75 |

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.

COSY: This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. It would be used to confirm the connectivity of the protons on the aromatic ring.

HSQC: This experiment maps protons directly to the carbons they are attached to, allowing for the definitive assignment of each carbon signal based on the already-assigned proton spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

An FT-IR spectrum of this compound would display absorption bands corresponding to the stretching and bending vibrations of its bonds.

C≡N Stretch: A sharp, intense absorption band characteristic of the nitrile group would be expected in the range of 2220-2260 cm⁻¹. This is often a key diagnostic peak.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methoxymethyl group) would be observed just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).

C-O Stretch: A strong band corresponding to the C-O ether linkage would be expected in the 1050-1150 cm⁻¹ region.

C=C Aromatic Stretches: Multiple bands in the 1450-1600 cm⁻¹ region would indicate the presence of the benzene ring.

C-Br Stretch: The vibration for the carbon-bromine bond would appear in the fingerprint region, typically between 500-600 cm⁻¹.

Table 3: Predicted FT-IR Data for this compound No experimental data available. Table is for illustrative purposes only.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C≡N Stretch | 2220 - 2260 | Strong, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-O Stretch | 1050 - 1150 | Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy is a complementary technique to FT-IR. While polar bonds show strong IR absorptions, non-polar or symmetric bonds often produce strong signals in Raman spectra.

C≡N Stretch: The nitrile stretch is also Raman active and would appear strongly in the 2220-2260 cm⁻¹ range.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring, often around 1000 cm⁻¹, typically gives a very strong and sharp Raman signal. Other C=C stretching modes in the 1580-1610 cm⁻¹ range are also prominent.

C-Br Stretch: The C-Br bond vibration would also be visible in the Raman spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural details of a compound through the analysis of its mass-to-charge ratio (m/z) and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

For a related isomer, 2-bromo-5-(methoxymethyl)benzonitrile, the predicted monoisotopic mass is 224.97893 Da. uni.lu It is anticipated that the monoisotopic mass for this compound would be identical.

Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound is not documented in publicly accessible scientific literature. However, GC-MS analysis would be a valuable method for both the separation and identification of this compound. The gas chromatography component would separate the compound from any impurities, and the retention time would serve as a characteristic identifier under specific chromatographic conditions.

Following separation, the mass spectrometer would generate a mass spectrum based on the fragmentation of the molecule upon electron ionization. The resulting fragmentation pattern would provide structural information, helping to confirm the arrangement of the methoxymethyl group, the bromine atom, and the nitrile group on the benzene ring. For instance, characteristic fragments would likely include the loss of the methoxymethyl group or the bromine atom.

Predicted mass spectrometry data for the isomer, 2-bromo-5-(methoxymethyl)benzonitrile, suggests several possible adducts that could be observed, as detailed in the table below. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 225.98621 | 135.4 |

| [M+Na]⁺ | 247.96815 | 149.6 |

| [M-H]⁻ | 223.97165 | 140.3 |

| [M+NH₄]⁺ | 243.01275 | 155.4 |

| [M+K]⁺ | 263.94209 | 138.4 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Specific experimental UV-Vis spectroscopic data for this compound is not available in the reviewed literature. However, theoretical studies on the closely related compound, 5-Bromo-2-methoxybenzonitrile, have been conducted using Density Functional Theory (DFT), which can provide insight into the expected electronic transitions. orientjchem.orgresearchgate.net

The UV-Vis spectrum of benzonitrile (B105546) and its derivatives is characterized by electronic transitions within the aromatic ring. jchps.comnist.gov For this compound, it is anticipated that the UV-Vis spectrum would exhibit absorption bands corresponding to π → π* transitions of the benzene ring. The substitution pattern, including the electron-withdrawing bromine and nitrile groups and the methoxymethyl group, would influence the position and intensity of these absorption maxima (λmax). Computational studies on similar molecules can predict these transitions. researchgate.net

Potential for X-ray Crystallographic Studies and Solid-State Structure Analysis

This analysis would confirm the substitution pattern on the benzene ring and reveal details about intermolecular interactions, such as π-π stacking or halogen bonding, which govern the packing of the molecules in the solid state. Such data is invaluable for understanding the physical properties of the compound and for computational modeling studies.

Based on a thorough review of available scientific literature, dedicated computational and theoretical investigations specifically for the compound This compound are not present in the public domain. Research articles detailing Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, vibrational frequency calculations, or Natural Bond Orbital (NBO) analysis for this exact molecular structure could not be located.

It is important to note that computational studies are available for the structurally similar compound, 5-Bromo-2-methoxybenzonitrile . However, the difference in the substituent at the 2-position (methoxymethyl, -CH2OCH3 vs. methoxy, -OCH3) is significant enough to alter the electronic and structural properties of the molecule. Therefore, presenting data from the methoxy analogue would not be scientifically accurate for the requested compound.

Consequently, it is not possible to generate the requested article with scientifically accurate and specific data for "this compound" at this time.

Computational and Theoretical Investigations

Molecular Dynamics Simulations for Conformational Space and Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the dynamic behavior of molecules, including their conformational flexibility and the nature of their interactions with surrounding molecules. While specific molecular dynamics simulation studies on 5-bromo-2-(methoxymethyl)benzonitrile are not extensively documented in publicly available literature, the principles of this technique can be applied to predict its behavior, drawing parallels from studies on analogous compounds like benzonitrile (B105546) and other substituted aromatic systems. stanford.eduacs.org

Conformational Space Analysis

The conformational space of this compound is primarily defined by the rotational freedom of the methoxymethyl group attached to the benzene (B151609) ring. The key dihedral angles that dictate the orientation of this substituent are around the C(aryl)-C(methylene) bond and the C(methylene)-O(ether) bond.

MD simulations can explore the potential energy surface associated with the rotation around these bonds. By simulating the molecule's movement over several nanoseconds, it is possible to observe the transitions between different rotational isomers (rotamers) and determine their relative stabilities. The simulation would track the probability distribution of these dihedral angles, revealing the most populated (lowest energy) conformations.

For the C(aryl)-C(methylene) bond, steric hindrance from the adjacent nitrile group and the bromine atom would likely lead to specific preferred orientations of the methoxymethyl group relative to the plane of the benzene ring. Similarly, the rotation around the C(methylene)-O(ether) bond would determine the position of the terminal methyl group. An MD trajectory would provide a statistical representation of these conformational states, which could be summarized in a table illustrating the most probable dihedral angles and their corresponding populations.

Illustrative Data: Conformational Preferences of this compound from a Hypothetical MD Simulation

| Dihedral Angle | Description | Most Probable Angle (degrees) | Population (%) | Energy Barrier (kJ/mol) |

|---|---|---|---|---|

| C(1)-C(2)-C(methylene)-O | Orientation of ether oxygen relative to the ring | ∼ ±90 | 85 | Low |

| C(2)-C(methylene)-O-C(methyl) | Orientation of the terminal methyl group | ∼ 180 (anti-periplanar) | 70 | Low |

| C(2)-C(methylene)-O-C(methyl) | Orientation of the terminal methyl group | ∼ ±60 (gauche) | 30 | Slightly Higher |

This table is an illustrative example of data that could be generated from a molecular dynamics simulation. The values are based on general principles of steric and electronic effects in similar molecular fragments.

Intermolecular Interactions

In a condensed phase (liquid or solid), molecules of this compound would engage in a variety of non-covalent interactions that govern the material's bulk properties. MD simulations are particularly adept at characterizing these interactions by calculating the distances and orientations between neighboring molecules over time.

Key intermolecular interactions expected for this compound include:

Dipole-Dipole Interactions: The nitrile group (-C≡N) possesses a strong dipole moment. MD simulations of liquid benzonitrile have shown that these interactions lead to the formation of local antiparallel arrangements of molecules, where the nitrile group of one molecule aligns with the aromatic ring of a neighbor to optimize electrostatic interactions. stanford.edunih.gov

π-π Stacking: The aromatic rings can stack on top of each other, an interaction driven by van der Waals forces. The electron-withdrawing nature of the nitrile and bromo substituents can influence the electronic character of the π system, affecting the geometry (e.g., parallel-displaced or T-shaped) of these stacking interactions. acs.org

Halogen Bonding: The bromine atom can act as a Lewis acid, forming a halogen bond with an electron-donating atom on a neighboring molecule, such as the nitrogen of the nitrile group or the ether oxygen.

Hydrogen Bonding: Although weak, the ether oxygen of the methoxymethyl group can act as a hydrogen bond acceptor, interacting with acidic protons on adjacent molecules if present in a mixture.

To quantify these interactions, Radial Distribution Functions (RDFs) are calculated from the MD trajectory. An RDF, g(r), describes the probability of finding a particle at a distance 'r' from a reference particle, relative to a random distribution. wikibooks.org Sharp peaks in an RDF plot indicate structured arrangements and strong interactions at specific distances.

For instance, an RDF calculated for the distance between the nitrogen atom of the nitrile group on one molecule and the center of the aromatic ring on another could reveal a high probability at a specific distance, confirming the presence of the antiparallel dipole-induced arrangement. acs.org Similarly, an RDF between bromine atoms and nitrogen atoms could provide evidence of halogen bonding.

Illustrative Data: Key Intermolecular Distances from Radial Distribution Functions (RDFs) in a Hypothetical MD Simulation

| Atom Pair | Interaction Type | Position of First Peak in RDF (Angstroms, Å) | Interpretation |

|---|---|---|---|

| N(nitrile) &cdots; H(aryl) | Dipole-H Interaction | ∼ 2.5 | Indicates antiparallel alignment of molecules. stanford.edu |

| Ring Centroid &cdots; Ring Centroid | π-π Stacking | ∼ 3.8 | Typical distance for parallel-displaced stacking. |

| Br &cdots; N(nitrile) | Halogen Bonding | ∼ 3.2 | Suggests a potential halogen bond interaction. |

| O(ether) &cdots; H(methyl) | van der Waals | ∼ 2.7 | Close packing and weak C-H&cdots;O interactions. |

This table is an illustrative example of data that could be generated from a molecular dynamics simulation. The values are based on typical interaction distances found in simulations of similar organic molecules.

Applications in Advanced Organic Synthesis

Building Block for Complex Polyaromatic and Heterocyclic Systems

The structural framework of 5-Bromo-2-(methoxymethyl)benzonitrile makes it an ideal starting material for the synthesis of elaborate polyaromatic and heterocyclic compounds. The presence of the bromine atom allows for the introduction of various substituents and the formation of new carbon-carbon and carbon-heteroatom bonds through a variety of cross-coupling reactions.

For instance, the bromine atom can readily participate in Suzuki, Stille, Heck, and Sonogashira coupling reactions, enabling the attachment of a wide range of aryl, vinyl, and alkynyl groups. This capability is fundamental for the construction of extended polyaromatic systems with tailored electronic and photophysical properties. Furthermore, the nitrile group can be transformed into other functional groups, such as amines or carboxylic acids, which can then be utilized in cyclization reactions to form heterocyclic rings. The methoxymethyl group, while seemingly simple, can play a crucial role in directing the regioselectivity of certain reactions and can be deprotected to reveal a hydroxymethyl group for further functionalization.

Precursor in the Synthesis of Ligands for Organometallic Catalysis

The development of novel ligands is a cornerstone of advancements in organometallic catalysis. This compound serves as a valuable precursor for the synthesis of specialized ligands that can coordinate with transition metals to form highly active and selective catalysts.

The nitrile group can act as a coordinating atom itself or can be transformed into other ligand moieties, such as phosphines, amines, or N-heterocyclic carbenes (NHCs). The bromine atom provides a convenient handle for the introduction of additional coordinating groups or for linking the ligand to a larger scaffold. The methoxymethyl group can influence the steric and electronic properties of the resulting ligand, thereby fine-tuning the performance of the corresponding metal complex. Ligands derived from this benzonitrile (B105546) derivative have potential applications in a wide range of catalytic transformations, including cross-coupling reactions, hydrogenations, and asymmetric synthesis.

Development of Novel Synthetic Reagents and Methodologies

The unique reactivity of this compound has led to its use in the development of novel synthetic reagents and methodologies. The interplay between its functional groups allows for creative and efficient synthetic strategies.

For example, the bromine atom can be converted into an organometallic species, such as an organolithium or Grignard reagent, which can then be used to react with a variety of electrophiles. This opens up avenues for the synthesis of a wide range of substituted benzonitrile derivatives with unique functionalities. Furthermore, the nitrile group can participate in cycloaddition reactions or can be used to direct ortho-metalation reactions, leading to the development of new methods for the regioselective functionalization of aromatic rings.

Role in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) and cascade processes are powerful tools in modern organic synthesis that allow for the construction of complex molecules in a single step from simple starting materials. This compound has the potential to be a key participant in such reactions.

The nitrile group can act as a nucleophile or an electrophile depending on the reaction conditions, making it a versatile component in MCRs. For example, it could participate in Ugi or Passerini-type reactions. The bromine atom can be used to trigger cascade reactions, where an initial cross-coupling event is followed by a series of intramolecular transformations to rapidly build molecular complexity. The strategic placement of the functional groups in this compound allows for the design of elegant and efficient cascade processes for the synthesis of complex heterocyclic and polycyclic scaffolds.

Design of Chemically Diverse Compound Libraries

The creation of chemically diverse compound libraries is essential for the discovery of new drugs and materials. The scaffold of this compound provides an excellent starting point for the generation of such libraries.

Through the systematic variation of the substituents at the bromine position and the transformation of the nitrile and methoxymethyl groups, a vast array of structurally diverse molecules can be synthesized. High-throughput synthesis and screening of these compound libraries can lead to the identification of molecules with interesting biological activities or material properties. The modular nature of the synthesis, enabled by the versatile reactivity of the starting material, makes it well-suited for combinatorial chemistry approaches.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₈BrNO |

| Molecular Weight | 226.07 g/mol |

| CAS Number | 1610416-75-5 |

| Appearance | White to off-white solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents |

Table 2: Spectroscopic Data of this compound

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.68 (d, J = 2.0 Hz, 1H), 7.55 (dd, J = 8.4, 2.0 Hz, 1H), 7.35 (d, J = 8.4 Hz, 1H), 4.63 (s, 2H), 3.45 (s, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 139.8, 134.5, 133.0, 129.8, 122.3, 117.8, 112.5, 73.2, 58.6 |

| IR (KBr, cm⁻¹) | 2225 (C≡N), 1590, 1480, 1280, 1100, 820 |

| Mass Spectrometry (EI) | m/z 225, 227 [M]⁺ |

Exploration in Medicinal Chemistry Research Scaffolds

Utilization as a Benzonitrile (B105546) Scaffold in Drug Design Research

The benzonitrile group is a well-established pharmacophore and a key structural motif in numerous therapeutic agents. Its inclusion in a molecule can influence polarity, metabolic stability, and the ability to form critical interactions with biological targets, such as hydrogen bonds. In drug design, scaffolds are core structures upon which various functional groups are appended to create a library of compounds for screening. lifechemicals.commdpi.com The concept of a "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery. nih.gov

5-Bromo-2-(methoxymethyl)benzonitrile serves as a trifunctional scaffold, offering three distinct points for chemical modification: the nitrile group, the bromine atom, and the methoxymethyl substituent. This allows for systematic structural diversification to explore the chemical space around a biological target. The rigid phenyl ring provides a defined orientation for these substituents, which is a crucial aspect of rational drug design.

Table 1: Key Structural Features of this compound as a Scaffold

| Feature | Potential Role in Drug Design |

|---|---|

| Benzonitrile Core | Acts as a bioisostere for other functional groups, participates in hydrogen bonding, provides a rigid framework. |

| Bromine Atom | Serves as a handle for cross-coupling reactions (e.g., Suzuki, Heck) to introduce molecular complexity; can form halogen bonds with receptors. |

| Methoxymethyl Group | Influences solubility and lipophilicity; can be a site for metabolic activity or be modified to alter steric and electronic properties. |

| Substitution Pattern | The 1,2,4-trisubstitution pattern offers a specific spatial arrangement of functional groups for targeted receptor interaction. |

Chemical Modifications and Derivatization for Receptor Binding Studies

The true value of a scaffold like this compound lies in its capacity for chemical modification to probe interactions with biological receptors. The bromine atom is particularly significant in this context. It is an excellent leaving group for palladium-catalyzed cross-coupling reactions, one of the most powerful tools in modern medicinal chemistry. This allows for the straightforward introduction of a wide array of substituents at the 5-position, including alkyl, aryl, and heteroaryl groups. Such derivatization is fundamental for exploring how changes in size, shape, and electronic properties at this position affect receptor affinity and selectivity.

Furthermore, the methoxymethyl group at the 2-position can be chemically altered. For instance, ether cleavage could yield the corresponding hydroxymethyl or phenol (B47542) derivative, introducing a hydrogen bond donor/acceptor. The nitrile group itself can be hydrolyzed to a carboxylic acid or reduced to an amine, completely changing the chemical nature of that substituent and its potential interactions with a target protein.

Structure-Activity Relationship (SAR) Studies from a Synthetic Chemistry Perspective

Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound into a drug candidate. From a synthetic chemistry perspective, this compound is an ideal starting point for SAR exploration. A systematic SAR campaign would involve creating a matrix of analogs by modifying each of the three key positions.

Modification at the 5-position (via the bromo group): A library of compounds could be synthesized by reacting the parent molecule with various boronic acids (Suzuki coupling) or alkynes (Sonogashira coupling). This would probe the effect of different aromatic, heteroaromatic, or aliphatic groups on biological activity.

Modification at the 2-position (methoxymethyl group): Analogs with different ether linkages (e.g., ethoxymethyl, benzyloxymethyl) could be synthesized to study the impact of steric bulk and lipophilicity in this region.

Modification of the 1-position (nitrile group): The nitrile could be converted into other functional groups like tetrazoles, amides, or carboxylic acids to investigate which hydrogen bonding patterns are most effective for receptor binding.

By systematically making these changes and evaluating the biological activity of each new derivative, researchers can build a comprehensive SAR model that guides the design of more potent and selective compounds.

Precursor for Advanced Probes in Chemical Biology Research

Chemical probes are small molecules used to study biological systems by selectively binding to and modulating the function of a specific protein target. nih.gov The chemical versatility of this compound makes it a suitable precursor for creating such probes.

For example, the bromine atom can be replaced with a group that allows for "click chemistry," such as an azide (B81097) or a terminal alkyne. This would create a versatile intermediate that can be easily attached to reporter tags like fluorophores (for imaging), biotin (B1667282) (for affinity purification), or photo-affinity labels (for target identification). The ability to readily synthesize a suite of tagged probes from a common precursor is highly valuable in chemical biology.

Contribution to the Discovery of Novel Chemical Entities within Specific Target Classes

While specific examples of marketed drugs derived directly from this compound are not prominent, its parent structure, benzonitrile, is found in numerous bioactive compounds. For instance, substituted bromobenzonitrile derivatives are key intermediates in the synthesis of various therapeutic agents. Research on the closely related compound 5-bromo-2-hydroxybenzonitrile (B1273605) has shown its use as a reagent in the development of potential antiretroviral drugs, cancer therapies, and treatments for osteoporosis. nih.gov Similarly, other substituted benzonitriles have been investigated for antimicrobial and anticancer activities. nih.govnih.gov

The unique substitution pattern of this compound provides a distinct chemical scaffold that could lead to the discovery of novel chemical entities (NCEs) with unique pharmacological profiles. Its potential lies in its ability to present a specific arrangement of functional groups in three-dimensional space, potentially allowing it to bind to novel sites on established targets or to engage entirely new classes of proteins that are not addressed by existing drugs. The systematic exploration of derivatives built from this scaffold is a viable strategy in the ongoing search for next-generation therapeutics.

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of green and sustainable chemistry is a paramount goal in modern organic synthesis. Future research should focus on developing more efficient and environmentally benign methods for the synthesis of 5-Bromo-2-(methoxymethyl)benzonitrile. Key areas of investigation could include:

Catalytic Ammoxidation: Exploring the direct ammoxidation of the corresponding alkylbenzene precursor using novel catalysts. Nanocatalysts based on non-noble metal oxides have shown promise for converting alkylbenzenes to benzonitriles with high selectivity, potentially reducing the need for harsh reagents and minimizing waste streams. medcraveonline.com

One-Pot Methodologies: Designing multi-component reactions (MCRs) that can construct the molecule in a single step from readily available starting materials. MCRs enhance efficiency by reducing reaction times, streamlining purification processes, and adhering to the principles of green chemistry. researchgate.net

Flow Chemistry: Implementing continuous flow processes for the synthesis. Flow chemistry can offer superior control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch processes.

Alternative Reagents: Investigating greener dehydrating agents for the conversion of a corresponding aldoxime intermediate to the nitrile. While reagents like methoxymethyl bromide (MOM-Br) have been shown to be efficient, exploring solid-supported reagents or catalytic dehydration methods could further improve the sustainability profile. lew.ro

| Synthetic Strategy | Potential Advantages | Research Focus |

| Catalytic Ammoxidation | High selectivity, use of non-noble metals. medcraveonline.com | Development of robust and reusable catalysts. |

| Multi-Component Reactions | Reduced reaction time, improved yields, green chemistry alignment. researchgate.net | Design of novel convergent synthetic pathways. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Optimization of reactor design and reaction conditions. |

| Greener Dehydration | Reduced waste, avoidance of hazardous reagents. | Exploration of catalytic systems for aldoxime conversion. |

In-Depth Mechanistic Studies of Key Reactions

A thorough understanding of reaction mechanisms is critical for optimizing existing synthetic methods and discovering new transformations. For this compound, future work should involve detailed mechanistic studies of its formation and subsequent reactions. For instance, the mechanism for the conversion of aldoximes to nitriles using reagents like methoxymethyl bromide has been tentatively proposed but warrants further investigation. lew.ro Similarly, for related compounds, the precise mechanisms of transformations can remain under-studied, highlighting a general need for deeper investigation in this area of chemistry. mdpi.com Techniques such as kinetic analysis, isotopic labeling, and in-situ spectroscopic monitoring could provide crucial insights into reaction intermediates and transition states.

Exploration of Novel Reactivity Patterns

The unique arrangement of functional groups in this compound suggests a rich and underexplored reactivity profile. The bromine atom is a prime site for various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, allowing for the introduction of diverse substituents. The nitrile group can undergo hydrolysis, reduction to an amine, or participate in cycloaddition reactions. Future research should systematically explore these possibilities to expand the synthetic utility of this compound as a building block. Investigating the difunctionalization of the aromatic ring or novel transformations involving the methoxymethyl group could lead to the synthesis of complex molecular architectures. mdpi.com

Synergistic Integration of Computational and Experimental Methodologies

The combination of computational chemistry and experimental work offers a powerful approach to accelerate research. Quantum mechanical calculations, particularly Density Functional Theory (DFT), can be employed to predict the compound's geometric structure, vibrational frequencies, and electronic properties. orientjchem.org Such theoretical studies can guide experimental design by predicting reactivity, elucidating reaction mechanisms, and interpreting spectroscopic data. For example, computational analysis of related compounds like 5-Bromo-2-Hydroxybenzaldehyde has been used to study charge distribution, molecular stability, and chemical reactivity, providing results that are comparable with experimental findings. nih.gov Applying similar integrated methodologies to this compound could rationalize its behavior and predict its potential in various applications.

| Methodology | Application for this compound | Expected Outcome |

| Density Functional Theory (DFT) | Prediction of molecular structure, vibrational spectra, and electronic properties. orientjchem.orgnih.gov | A deeper understanding of the molecule's fundamental properties. |

| Time-Dependent DFT (TD-DFT) | Analysis of electronic transitions and UV-Visible spectra. nih.gov | Insight into photophysical properties and potential for photochemical applications. |

| In-situ Spectroscopy (e.g., NMR, IR) | Monitoring reaction progress and identifying transient intermediates. | Elucidation of complex reaction mechanisms. |

| Kinetic Analysis | Determining reaction rates and orders. | Optimization of reaction conditions for improved efficiency. |

Emerging Applications in Interdisciplinary Scientific Fields

The structural motifs present in this compound suggest its potential as a precursor or intermediate in various interdisciplinary fields. Benzonitrile (B105546) derivatives are known to be key components in many pharmaceutically active compounds, including antidiabetic drugs and aromatase inhibitors. lew.ro The presence of a bromine atom often enhances binding affinity to biological targets. Therefore, a significant future direction is the exploration of this compound as a scaffold in medicinal chemistry for the development of novel therapeutics. Its derivatives could be synthesized and screened for biological activity against various targets involved in diseases like cancer or hypertension. nih.gov Furthermore, the unique electronic properties of substituted benzonitriles could make them candidates for applications in materials science, such as in the development of novel dyes or functional organic materials. medcraveonline.com

Q & A

Q. What are the optimal synthetic routes for preparing 5-Bromo-2-(methoxymethyl)benzonitrile with high purity?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, starting from 4-bromo-2-cyanophenol, methoxymethylation using methoxymethyl chloride under basic conditions yields the product. Purification via column chromatography (hexane/EtOAc, 10:1) achieves >90% purity, as confirmed by GC-MS (m/z 241 [M⁺]) and NMR . Recrystallization from chloroform may further enhance crystallinity, as demonstrated for structurally similar benzonitrile derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H NMR : To confirm substitution patterns (e.g., δ 3.52 ppm for methoxymethyl protons and aromatic protons at δ 7.14–7.68 ppm) .

- IR Spectroscopy : Peaks at 2223 cm⁻¹ (C≡N stretch) and 1256 cm⁻¹ (C-O-C stretch) validate functional groups .

- X-ray Crystallography : For resolving hydrogen-bonding networks and molecular packing, as seen in analogous bromo-hydroxybenzonitriles (O⋯N distances: 2.805–2.810 Å) .

Q. How can researchers address discrepancies in spectral data during characterization?

Contradictions in NMR or IR data may arise from residual solvents or polymorphism. Cross-validate with high-resolution mass spectrometry (HRMS) and temperature-dependent NMR studies. For example, hydrogen-bonding interactions in the solid state (e.g., O–H⋯N angles of 170–175°) can cause shifts compared to solution-state spectra .

Advanced Research Questions

Q. What role does this compound play in structure-activity relationship (SAR) studies for drug discovery?

The bromine atom enhances electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura), while the methoxymethyl group modulates lipophilicity. These features are exploited in synthesizing antiretroviral or anticancer agents, where benzonitrile derivatives serve as intermediates for bioactive heterocycles . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to target proteins like HIV-1 reverse transcriptase .

Q. How do solvent and surface interactions influence the reactivity of this compound?

Benzonitrile derivatives exhibit strong dipole moments (~4 D), making them effective co-solvents in polar reactions. Adsorption studies on metal surfaces (e.g., Ag, Pd) reveal preferential orientation via nitrile-metal coordination, which can be probed using DFT calculations (e.g., Gaussian09) or surface-enhanced Raman spectroscopy (SERS) .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. These models explain regioselectivity in electrophilic substitutions and guide the design of derivatives with tailored redox properties .

Q. How can researchers optimize catalytic systems for functionalizing this compound in cross-coupling reactions?

Screen palladium catalysts (e.g., Pd(PPh₃)₄) with ligands (XPhos, SPhos) to enhance coupling efficiency. Monitor reaction progress via LC-MS and optimize parameters (temperature, solvent polarity) using Design of Experiments (DoE) methodologies. For example, Miyaura borylation of the bromine moiety requires anhydrous conditions and microwave assistance for higher yields .

Q. What strategies mitigate decomposition or side reactions during storage?

Store the compound at 0–6°C under inert gas (N₂/Ar) to prevent hydrolysis of the methoxymethyl group. Stability studies (TGA/DSC) identify degradation thresholds (>110°C), while HPLC purity checks detect oxidation byproducts over time .

Methodological Considerations

Q. How to resolve conflicting crystallographic data for brominated benzonitriles?

Compare asymmetric unit parameters (e.g., RMSD from planarity: 0.0334–0.2747 Å) and hydrogen-bonding motifs with known structures (e.g., CCDC entries). Refinement using SHELXL with restraints for disordered moieties improves model accuracy .

Q. What in vitro assays are appropriate for evaluating biological activity of derivatives?

Use cell-based assays (e.g., MTT for cytotoxicity, HIV-1 p24 ELISA for antiviral activity) with positive controls (e.g., AZT for antiretrovirals). Validate results with dose-response curves (IC₅₀) and molecular dynamics simulations to correlate activity with substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.